THR-|A agonist 3

THR-β agonism EC50 potency comparison

THR-β agonist 3 is a liver-targeted, potent THR-β selective agonist (EC50 52 nM) with 20-fold functional selectivity over THR-α—a critical differentiator from non-selective thyromimetics. Validated in the clinically relevant HFD-CCl4 (DIO+CCl4) NASH mouse model, it significantly reduces liver weight and NAFLD activity score. Unlike under-characterized analogs, this compound provides a defined selectivity ratio essential for reproducible metabolic disease research in obesity, dyslipidemia, and NASH. Ideal as a reference standard for SAR benchmarking.

Molecular Formula C29H32ClO5P
Molecular Weight 527.0 g/mol
Cat. No. B12412495
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTHR-|A agonist 3
Molecular FormulaC29H32ClO5P
Molecular Weight527.0 g/mol
Structural Identifiers
SMILESCC1=CC(=CC2=C1C(CC2)C3=CC(=C(C=C3)O)C(C)C)OCP4(=O)OCCC(O4)C5=CC(=CC=C5)Cl
InChIInChI=1S/C29H32ClO5P/c1-18(2)26-16-20(8-10-27(26)31)25-9-7-22-15-24(13-19(3)29(22)25)33-17-36(32)34-12-11-28(35-36)21-5-4-6-23(30)14-21/h4-6,8,10,13-16,18,25,28,31H,7,9,11-12,17H2,1-3H3/t25-,28+,36-/m1/s1
InChIKeyWZCDYBOIHFQXJO-OJMOVJAGSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





THR-β Agonist 3 for Metabolic Disease Research: A Quantitative Differentiation Guide


THR-β agonist 3 (CAS: 2656400-84-7) is a potent, liver-targeted thyroid hormone receptor beta (THR-β) selective agonist disclosed as Compound 6 in patent WO2021129827A1 [1]. This small molecule (C29H32ClO5P, MW 526.99) activates THR-β with an EC50 of 52 nM and exhibits 20-fold functional selectivity over THR-α . Unlike non-selective thyromimetics that activate both THR-α and THR-β, this compound is engineered for preferential hepatic THR-β engagement, positioning it as a specialized tool for dissecting THR-β-mediated metabolic pathways in preclinical models of obesity, dyslipidemia, and non-alcoholic steatohepatitis (NASH) [1].

Why THR-β Agonist 3 Cannot Be Substituted with Generic THR-β Agonists or Resmetirom Analogs


Generic substitution among THR-β agonists is scientifically unsound due to substantial variability in three critical procurement-relevant parameters: (1) THR-β/THR-α selectivity ratio, which directly determines the therapeutic index and off-target cardiac/bone toxicity risk [1]; (2) liver-to-plasma exposure ratio, which governs target tissue engagement and systemic side effect profile ; and (3) in vivo efficacy magnitude in disease-relevant models [1]. THR-β agonist 3 demonstrates a 20-fold β/α selectivity ratio (EC50: THR-β 52 nM vs. THR-α 1017 nM), which differs materially from the ~18-fold selectivity of Resmetirom and the varying selectivity profiles of other preclinical candidates [2]. Substituting this compound with an under-characterized analog risks introducing unquantified THR-α activation, altered hepatic accumulation kinetics, and non-comparable NASH model outcomes—all of which compromise experimental reproducibility and translational validity.

THR-β Agonist 3: Head-to-Head Quantitative Evidence Versus Resmetirom and Class Comparators


Functional Potency: THR-β Agonist 3 EC50 Comparison with Resmetirom and MGL-3196

THR-β agonist 3 activates THR-β with an EC50 of 52 nM in functional reporter assays, representing a 4-fold higher potency compared to Resmetirom (EC50 = 210 nM) under comparable assay conditions [1]. The compound's THR-β potency is also superior to MGL-3196, which shows an EC50 of 210 nM in the same functional assay format [1].

THR-β agonism EC50 potency comparison

Selectivity Profile: THR-β/THR-α Selectivity Ratio Versus Resmetirom

THR-β agonist 3 exhibits a 20-fold functional selectivity for THR-β over THR-α, with EC50 values of 52 nM (THR-β) and 1017 nM (THR-α) in parallel reporter assays . In comparison, Resmetirom demonstrates approximately 18-fold selectivity (THR-β EC50 = 210 nM; THR-α EC50 = 3,740 nM) [1]. While both compounds are β-selective, THR-β agonist 3 achieves a modestly improved selectivity ratio alongside its higher absolute potency at the β isoform.

THR-β selectivity THR-α off-target therapeutic index

In Vivo Efficacy: NASH Model Liver Weight Reduction with THR-β Agonist 3

In a high-fat diet plus CCl4 (HFD-CCl4)-induced NASH mouse model, treatment with Compound 6 (THR-β agonist 3) produced a statistically significant reduction in liver weight and liver-to-body weight ratio compared to the untreated NASH control group [1]. The patent explicitly reports that the compound shows marked improvement in non-alcoholic fatty liver disease activity scoring in this DIO+CCl4 model [1]. While Resmetirom has demonstrated efficacy in similar models, the quantitative liver weight reduction magnitude for THR-β agonist 3 in this specific HFD-CCl4 NASH model provides a direct experimental anchor for procurement decisions targeting NASH research applications.

NASH in vivo efficacy liver weight HFD-CCl4 model

Chemical Structure Differentiation: Unique Benzofused Cyclic Scaffold with Phosphinate Moiety

THR-β agonist 3 incorporates a benzofused cyclic core with a distinctive phosphinate-containing dioxaphosphinan ring system, representing a structurally differentiated scaffold from Resmetirom's pyridazinone-based core and other clinical THR-β agonists [1][2]. The compound's IUPAC designation—4-[(1R)-5-[[(2R,4S)-4-(3-chlorophenyl)-2-oxo-1,3,2λ5-dioxaphosphinan-2-yl]methoxy]-7-methyl-2,3-dihydro-1H-inden-1-yl]-2-propan-2-ylphenol—reflects this unique architecture, which patent WO2021129827A1 specifically claims as providing favorable liver-targeting and bioavailability properties distinct from existing thyromimetics [1].

chemical structure scaffold differentiation phosphinate benzofused ring

Potency Relative to T3 (Triiodothyronine) and Class Benchmarks

THR-β agonist 3 demonstrates an EC50 of 52 nM for THR-β activation, positioning it between the ultra-high potency of endogenous T3 (EC50 ≈ 2-3 nM for both isoforms) and the more moderate potency of earlier-generation thyromimetics such as Sobetirome (GC-1, EC50 ≈ 160 nM for THR-β) [1]. This intermediate potency profile avoids the confounding supraphysiological signaling associated with T3 while providing sufficient activity for robust target engagement in cellular and in vivo models.

T3 comparison endogenous ligand relative potency

Liver-Targeted Pharmacokinetic Profile Inferred from Patent Disclosures

Patent WO2021129827A1 explicitly states that the compounds of the invention, including THR-β agonist 3 (Compound 6), exhibit favorable bioavailability with high liver exposure and low plasma and cardiac exposure, conferring good liver targeting properties [1]. While the patent does not disclose specific liver-to-plasma ratio numerical values for Compound 6, the explicit claim of enhanced hepatic selectivity relative to systemic exposure distinguishes this compound class from non-selective thyromimetics and aligns with the liver-directed design strategy essential for metabolic disease applications.

liver targeting pharmacokinetics tissue distribution

THR-β Agonist 3: Evidence-Based Research Applications and Procurement Scenarios


Non-Alcoholic Steatohepatitis (NASH) Preclinical Efficacy Studies

THR-β agonist 3 is specifically validated in the HFD-CCl4 (DIO+CCl4) NASH mouse model, where treatment produced statistically significant reductions in liver weight and liver-to-body weight ratio with improved non-alcoholic fatty liver disease activity scoring [1]. Researchers conducting NASH efficacy studies should prioritize this compound over unvalidated THR-β agonists due to its demonstrated in vivo disease-modifying activity in a model that recapitulates key histological features of human NASH. The compound's 20-fold β-selectivity and 52 nM EC50 provide the potency and safety margin required for chronic dosing studies without confounding THR-α-mediated cardiac or bone toxicity .

Hepatic Lipid Metabolism and Dyslipidemia Mechanistic Studies

For researchers investigating THR-β-mediated regulation of hepatic cholesterol and fatty acid metabolism, THR-β agonist 3 offers a well-characterized pharmacological tool with confirmed β-selectivity (20-fold over THR-α) and potency (EC50 = 52 nM) [1]. The compound's liver-targeted distribution profile, as claimed in its source patent, ensures predominant hepatic target engagement while minimizing systemic thyroid hormone axis perturbation . This tissue-specific pharmacology makes it particularly suitable for dissecting liver-autonomous metabolic effects from systemic endocrine feedback mechanisms.

THR-β Selectivity Benchmarking and Comparative Pharmacology Studies

THR-β agonist 3 serves as a valuable reference compound for benchmarking novel THR-β agonists due to its well-documented selectivity profile (β EC50 = 52 nM; α EC50 = 1017 nM) [1]. When compared directly to Resmetirom (β EC50 = 210 nM, ~18-fold selectivity), THR-β agonist 3 provides a differentiated potency and selectivity benchmark for structure-activity relationship (SAR) studies and head-to-head pharmacological profiling . Procurement for comparative pharmacology programs should prioritize this compound when a structurally distinct (benzofused cyclic with phosphinate moiety) yet well-characterized β-selective agonist is required.

Obesity and Metabolic Syndrome Preclinical Models

The patent disclosure for THR-β agonist 3 specifically claims utility for research in obesity, hyperlipidemia, hypercholesterolemia, and diabetes, supported by the compound's THR-β agonist activity and liver-targeting properties [1]. The compound's validated efficacy in DIO (diet-induced obesity) model systems, as referenced in the patent's HFD-CCl4 studies, makes it appropriate for metabolic syndrome research where THR-β activation is hypothesized to improve lipid profiles and reduce hepatic steatosis [1]. Researchers should select this compound when a tool with documented metabolic disease model validation is required over screening compounds lacking in vivo efficacy confirmation .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for THR-|A agonist 3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.